molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

Cat. No.: B2849756
CAS No.: 1126633-08-6
M. Wt: 281.13
InChI Key: BZNKJNBIZKGQMY-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.13. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound “1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone” is currently unknown. This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound would form a sigma-bond with its target, generating a positively charged intermediate. This intermediate would then lose a proton, yielding a substituted benzene ring . The exact details of this interaction would depend on the specific target and the environment in which the reaction takes place.

Biochemical Pathways

For instance, it might interfere with the synthesis of other aromatic compounds or disrupt metabolic pathways involving these compounds .

Pharmacokinetics

Based on its molecular weight (281134 Da ), it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed

Action Environment

The action, efficacy, and stability of “this compound” are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target. For instance, the compound’s reactivity might be enhanced in acidic conditions, which could facilitate electrophilic aromatic substitution .

Properties

IUPAC Name

1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKJNBIZKGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained analogously to Example 74a) starting from 2-chloro-4-fluoracetophenone and 2-chlorophenol.
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